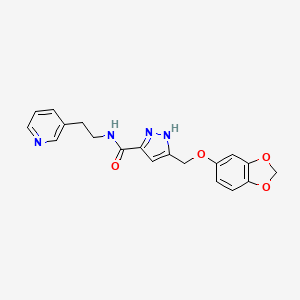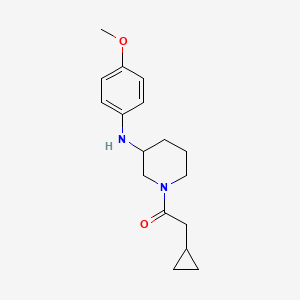![molecular formula C24H35N3O2 B3784787 1-[2-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperidin-4-yl]ethyl]pyrrolidin-2-one](/img/structure/B3784787.png)
1-[2-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperidin-4-yl]ethyl]pyrrolidin-2-one
Descripción general
Descripción
1-[2-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]ethyl]pyrrolidin-2-one is a complex organic compound with a unique structure that includes a spirocyclic system, piperidine, and pyrrolidinone moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]ethyl]pyrrolidin-2-one typically involves multiple steps, including the formation of the spirocyclic system and the subsequent attachment of the piperidine and pyrrolidinone groups. Common synthetic routes may involve:
Formation of the Spirocyclic System: This can be achieved through a cyclization reaction involving a suitable precursor, such as an indene derivative, under acidic or basic conditions.
Attachment of the Piperidine Group: This step may involve the use of a piperidine derivative, which is reacted with the spirocyclic intermediate under conditions that promote nucleophilic substitution.
Formation of the Pyrrolidinone Moiety: This can be accomplished through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative, under conditions that promote ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the spirocyclic system can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form an alcohol.
Substitution: The piperidine and pyrrolidinone groups can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Aplicaciones Científicas De Investigación
1-[2-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]ethyl]pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Pharmacology: It can be used to study the interactions between small molecules and biological targets, such as receptors and enzymes.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 1-[2-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic system and piperidine moiety can interact with the active sites of these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
1-[2-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]ethyl]pyrrolidin-2-one: shares similarities with other spirocyclic compounds, such as spiroindolines and spirooxindoles.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-amine share structural similarities with the piperidine moiety in the compound.
Pyrrolidinone Derivatives: Compounds such as 2-pyrrolidinone and N-methyl-2-pyrrolidinone share structural similarities with the pyrrolidinone moiety in the compound.
Uniqueness
The uniqueness of 1-[2-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]piperidin-4-yl]ethyl]pyrrolidin-2-one lies in its combination of a spirocyclic system, piperidine, and pyrrolidinone moieties, which confer specific chemical and biological properties that are not found in other similar compounds.
Propiedades
IUPAC Name |
1-[2-[1-[(1R,2R)-2-hydroxyspiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]piperidin-4-yl]ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O2/c28-21-6-3-14-26(21)15-7-18-8-16-27(17-9-18)22-19-4-1-2-5-20(19)24(23(22)29)10-12-25-13-11-24/h1-2,4-5,18,22-23,25,29H,3,6-17H2/t22-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERINZKLNVCYPH-PKTZIBPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC2CCN(CC2)C3C(C4(CCNCC4)C5=CC=CC=C35)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)CCC2CCN(CC2)[C@H]3[C@@H](C4(CCNCC4)C5=CC=CC=C35)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{2-[2-(4-fluorophenyl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B3784707.png)

![N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3784719.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B3784726.png)
![N-[3-(1,3-thiazol-4-yl)phenyl]-1-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B3784727.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B3784736.png)
![1-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-(cyclopropylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B3784740.png)
![4-(4-chlorophenoxy)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B3784745.png)
![N-benzyl-3-[1-(4-chlorobenzyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B3784746.png)

![2-{2-methyl-1-[3-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]butyl}isoindolin-1-one](/img/structure/B3784771.png)
![N-(4-chloro-2-fluorophenyl)-2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]amino}acetamide](/img/structure/B3784784.png)
![1-{2-[2-(1-naphthylmethyl)-4-morpholinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B3784790.png)
![1-(4-methoxybenzoyl)-4-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B3784798.png)
